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Compound of Interest

Compound Name: Boc-YPGFL(O-tBu)

Cat. No.: B1667354 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and data interpretation guide for the

characterization of the protected peptide Boc-YPGFL(O-tBu) using electrospray ionization

tandem mass spectrometry (ESI-MS/MS).

Introduction
Boc-YPGFL(O-tBu) is a synthetic peptide derivative where the N-terminus is protected by a

tert-butyloxycarbonyl (Boc) group, and the C-terminal tyrosine residue's hydroxyl group is

protected by a tert-butyl (O-tBu) ether. These protecting groups are common in peptide

synthesis to prevent unwanted side reactions. Mass spectrometry is a critical analytical

technique for verifying the identity and purity of such protected peptides by providing accurate

mass determination and structural information through fragmentation analysis. This application

note outlines the methodology for the characterization of Boc-YPGFL(O-tBu) by ESI-MS/MS.

Chemical Structure and Molecular Weight
The structure of Boc-YPGFL(O-tBu) is as follows:

Sequence: Tyr-Pro-Gly-Phe-Leu

N-terminal modification: Boc (tert-butyloxycarbonyl)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1667354?utm_src=pdf-interest
https://www.benchchem.com/product/b1667354?utm_src=pdf-body
https://www.benchchem.com/product/b1667354?utm_src=pdf-body
https://www.benchchem.com/product/b1667354?utm_src=pdf-body
https://www.benchchem.com/product/b1667354?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667354?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


C-terminal modification: The side chain of Leucine is part of the peptide backbone, and the

C-terminal residue is Phenylalanine, followed by Glycine, Proline, and a modified Tyrosine at

the N-terminus. The prompt implies the modification is on a C-terminal Leucine, but the

sequence YPGFL indicates Leucine is the C-terminal amino acid and the O-tBu group is on

the Tyrosine side chain.

Amino Acid Composition: Tyrosine (Y), Proline (P), Glycine (G), Phenylalanine (F), Leucine

(L)

The monoisotopic molecular weight is calculated based on the masses of the constituent amino

acid residues, the protecting groups, and the terminal groups.

Table 1: Monoisotopic Masses of Components

Component Formula Monoisotopic Mass (Da)

Boc (tert-butyloxycarbonyl)

group
C5H9O2 101.0603

Tyrosine (Y) residue C9H9NO 163.0633

Proline (P) residue C5H7NO 97.0528

Glycine (G) residue C2H3NO 57.0215

Phenylalanine (F) residue C9H9NO 147.0684

Leucine (L) residue C6H11NO 113.0841

O-tBu (tert-butyl) group C4H9 57.0704

H (N-terminus) H 1.0078

OH (C-terminus) OH 17.0027

Calculation of Molecular Weight:

Sum of amino acid residues: 163.0633 (Y) + 97.0528 (P) + 57.0215 (G) + 147.0684 (F) +

113.0841 (L) = 577.2901 Da
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Mass of unprotected peptide (YPGFL): 577.2901 + 1.0078 (N-terminus H) + 17.0027 (C-

terminus OH) = 595.3006 Da

Mass of Boc-YPGFL(O-tBu): 595.3006 (YPGFL) + 100.0528 (Boc group, C5H8O2 added) -

1.0078 (H removed from N-terminus) + 56.0626 (O-tBu group, C4H8 added) - 1.0078 (H

removed from Tyr side chain) = 750.4084 Da

Experimental Protocol
3.1. Sample Preparation

Dissolve the Boc-YPGFL(O-tBu) peptide in a suitable solvent, such as a mixture of

acetonitrile and water (e.g., 50:50 v/v).

Add a small amount of acid (e.g., 0.1% formic acid) to the solution to promote protonation

and enhance ionization efficiency in positive ion mode.[1][2]

The final concentration of the peptide solution for infusion should be in the low micromolar to

nanomolar range (e.g., 1-10 µM).

3.2. Mass Spectrometry Analysis

Instrumentation: A high-resolution mass spectrometer equipped with an electrospray

ionization (ESI) source, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument.

Ionization Mode: Positive ion mode is typically used for peptides to generate protonated

molecular ions [M+H]+.

Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10

µL/min) using a syringe pump.

MS1 Scan: Acquire a full scan mass spectrum (MS1) to identify the precursor ion. The

expected m/z for the singly charged protonated molecule [M+H]+ is approximately 751.4157.

MS/MS Scan (Tandem MS): Select the [M+H]+ precursor ion for fragmentation using

collision-induced dissociation (CID). The collision energy should be optimized to obtain a rich

fragmentation spectrum.
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Data Presentation and Interpretation
4.1. Expected Precursor Ion

Table 2: Theoretical m/z of the Precursor Ion

Ion Formula Theoretical m/z

[M+H]+ C41H59N5O8+ 751.4157

4.2. Fragmentation Pattern

Upon CID, the peptide will fragment along the peptide backbone, primarily at the amide bonds,

generating b and y ions.[3][4] The protecting groups can also undergo characteristic

fragmentation.

b ions: Contain the N-terminus of the peptide.

y ions: Contain the C-terminus of the peptide.

Loss from Boc group: A neutral loss of isobutylene (56.0626 Da) or the entire Boc group

(101.0603 Da) can be observed.

Loss from O-tBu group: A neutral loss of isobutylene (56.0626 Da) is expected from the

protected tyrosine side chain.

Table 3: Theoretical m/z of Major Fragment Ions
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Ion Sequence
Theoretical
m/z

Ion Sequence
Theoretical
m/z

b1 Boc-Y(O-tBu) 421.2592 y1 L 131.0841

b2
Boc-Y(O-

tBu)-P
518.3119 y2 FL 278.1525

b3
Boc-Y(O-

tBu)-PG
575.3334 y3 GFL 335.1740

b4
Boc-Y(O-

tBu)-PGF
722.3998 y4 PGFL 432.2267

Note: The observed m/z values may vary slightly depending on the instrument calibration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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